molecular formula C12H17NO2 B12124145 Ethyl 2-((3,5-dimethylphenyl)amino)acetate

Ethyl 2-((3,5-dimethylphenyl)amino)acetate

Cat. No.: B12124145
M. Wt: 207.27 g/mol
InChI Key: MPGZFLDWSUVSHU-UHFFFAOYSA-N
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Description

Ethyl 2-((3,5-dimethylphenyl)amino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-((3,5-dimethylphenyl)amino)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3,5-dimethylphenyl)amino)acetate typically involves the reaction of 3,5-dimethylaniline with ethyl chloroacetate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3,5-dimethylphenyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Ethyl 2-((3,5-dimethylphenyl)amino)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-((3,5-dimethylphenyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Ethyl 2-((3,5-dimethylphenyl)amino)acetate can be compared with other similar compounds, such as:

    Ethyl 2-((3,5-dimethylphenyl)amino)propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-((4-methylphenyl)amino)acetate: Similar structure but with a different substitution pattern on the phenyl ring.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their molecular structure.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(3,5-dimethylanilino)acetate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)8-13-11-6-9(2)5-10(3)7-11/h5-7,13H,4,8H2,1-3H3

InChI Key

MPGZFLDWSUVSHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC(=CC(=C1)C)C

Origin of Product

United States

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